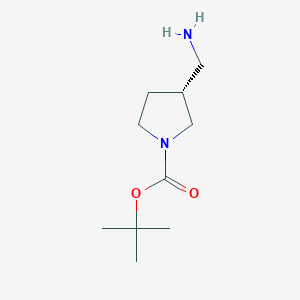
(R)-1-Boc-3-(aminomethyl)pyrrolidine
Übersicht
Beschreibung
“®-1-Boc-3-(aminomethyl)pyrrolidine” is a chemical compound with the empirical formula C10H20N2O2 and a molecular weight of 200.28 . It is also known by the synonyms “®-3-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine” and "tert-Butyl ®-3-(aminomethyl)-1-pyrrolidinecarboxylate" .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “®-1-Boc-3-(aminomethyl)pyrrolidine” was not found in the search results.Molecular Structure Analysis
The molecular structure of “®-1-Boc-3-(aminomethyl)pyrrolidine” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“®-1-Boc-3-(aminomethyl)pyrrolidine” is a liquid at room temperature . It has an optical activity of [α]/D -24.0±1.0° (c = 0.5 in chloroform) and a refractive index of n20/D 1.477-1.479 . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Copper-Mediated Organolithium Reagents in Alkaloid Syntheses
Research by Dieter, Chen, and Watson (2005) demonstrated the use of scalemic 2-pyrrolidinylcuprates generated from N-Boc-pyrrolidine in the synthesis of complex alkaloids. This process involved asymmetric deprotonation, followed by reaction with vinyl halides, leading to the formation of 2-alkenyl-N-Boc-pyrrolidines. These compounds were further manipulated to synthesize various enantioenriched alkaloids, demonstrating the versatility of (R)-1-Boc-3-(aminomethyl)pyrrolidine in alkaloid synthesis (Dieter, Chen, & Watson, 2005).
Enantioselective Palladium-Catalyzed Synthesis
Barker et al. (2011) conducted a comprehensive study on the enantioselective Pd-catalyzed α-arylation of N-Boc pyrrolidine. This process involved the deprotonation of N-Boc pyrrolidine and its application in Negishi coupling, leading to the synthesis of various complex molecules, including (R)-crispine A and (S)-nicotine. The study highlights the compound's utility in creating stereochemically complex structures (Barker et al., 2011).
Synthesis of Chiral 3-Substituted Pyrrolidines
Deng and Mani (2005) described a synthesis method for (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, showcasing its potential in generating high enantiomeric purity compounds. The synthesis involved ring opening of ethylene oxide by a chiral organolithium derived from (R)-1-Boc-pyrrolidine, emphasizing the role of (R)-1-Boc-3-(aminomethyl)pyrrolidine in producing chiral building blocks (Deng & Mani, 2005).
Application in Peptide Nucleic Acid (PNA) Synthesis
The work of D'Costa, Kumar, and Ganesh (2002) involved synthesizing pyrrolidyl PNA monomers using (R)-1-Boc-3-(aminomethyl)pyrrolidine. This research highlighted the compound's utility in the field of nucleic acid chemistry, particularly in enhancing the binding properties of PNAs to complementary DNA (D'Costa, Kumar, & Ganesh, 2002).
Asymmetric Synthesis of Sulfonic Acids
Braghiroli, Avallone, and Della (1997) demonstrated the asymmetric synthesis of (R)- and (S)-2-Pyrrolidinemethanesulfonic acid using N-Boc-2-(hydroxymethyl)-1-pyrrolidine. This method provided a straightforward approach to synthesizing these compounds with high enantiomeric purities, underscoring the importance of (R)-1-Boc-3-(aminomethyl)pyrrolidine in asymmetric synthesis (Braghiroli, Avallone, & Della, 1997).
Safety And Hazards
Zukünftige Richtungen
Pyrrolidine derivatives, including “®-1-Boc-3-(aminomethyl)pyrrolidine”, have shown promise in the treatment of various human diseases . They have been found to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Therefore, they could be a valuable source of pharmacologically active lead compounds for future drug discovery and development .
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCBDIYOAFOGK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363902 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-(aminomethyl)pyrrolidine | |
CAS RN |
199174-29-3 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)
![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)
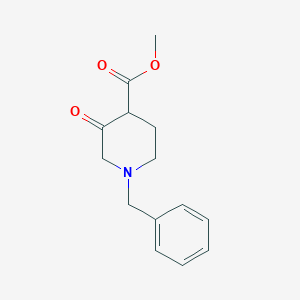

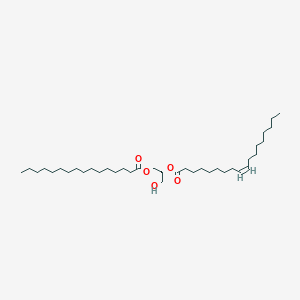
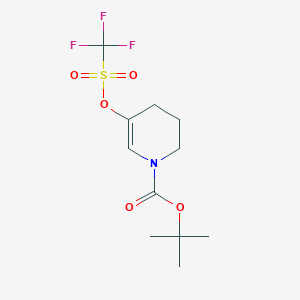
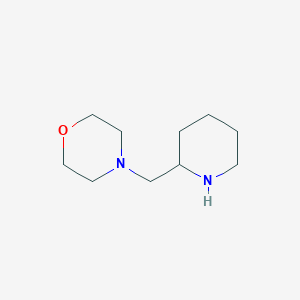
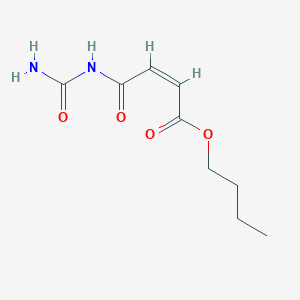


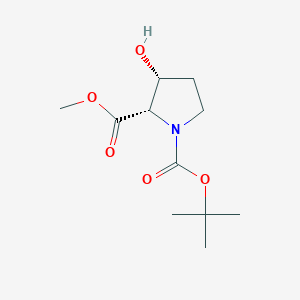
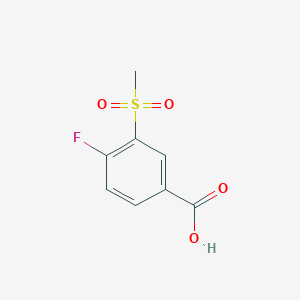
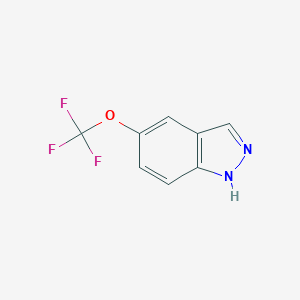
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)